Cas no 2825006-74-2 (2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride)

2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride
- 2825006-74-2
- A1-65665
- 2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride
- EN300-37478129
-
- インチ: 1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H
- InChIKey: ACZWWLCQUIXIHS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)OCCN.Cl
計算された属性
- せいみつぶんしりょう: 268.96183g/mol
- どういたいしつりょう: 268.96183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028QZC-250mg |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 250mg |
$677.00 | 2025-02-16 | |
Aaron | AR028QZC-2.5g |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 2.5g |
$2602.00 | 2025-02-16 | |
1PlusChem | 1P028QR0-500mg |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 500mg |
$984.00 | 2024-05-07 | |
Aaron | AR028QZC-50mg |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 50mg |
$331.00 | 2025-02-16 | |
1PlusChem | 1P028QR0-1g |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 1g |
$1244.00 | 2024-05-07 | |
1PlusChem | 1P028QR0-2.5g |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 2.5g |
$2379.00 | 2024-05-07 | |
1PlusChem | 1P028QR0-100mg |
2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |
2825006-74-2 | 95% | 100mg |
$471.00 | 2024-05-07 | |
Enamine | EN300-37478129-0.25g |
2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |
2825006-74-2 | 95.0% | 0.25g |
$474.0 | 2025-03-16 | |
Enamine | EN300-37478129-2.5g |
2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |
2825006-74-2 | 95.0% | 2.5g |
$1874.0 | 2025-03-16 | |
Enamine | EN300-37478129-1.0g |
2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |
2825006-74-2 | 95.0% | 1.0g |
$956.0 | 2025-03-16 |
2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Book reviews
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochlorideに関する追加情報
2-(4-Bromo-2-fluorophenoxy)ethanamine Hydrochloride: A Comprehensive Overview
2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride, with the CAS number 2825006-74-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as BFEH, is a derivative of phenoxyethanamine, which has been extensively studied for its potential applications in drug development. The molecule consists of a phenoxy group substituted with bromine and fluorine atoms, attached to an ethanamine backbone, and exists as its hydrochloride salt.
The synthesis of 2-(4-bromo-2-fluorophenoxy)ethanamine hydrochloride involves a multi-step process that typically begins with the preparation of the phenoxy group. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. The bromine and fluorine substituents on the aromatic ring are strategically placed to influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These substituents also play a crucial role in modulating the compound's interactions with biological targets.
In terms of pharmacological activity, BFEH has shown promise in preclinical studies as a potential modulator of various receptor systems. For instance, research published in 2023 highlighted its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The bromine and fluorine atoms contribute to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and bind to intracellular targets. Additionally, the ethanamine group provides a site for potential protonation, which can influence the compound's solubility and bioavailability.
The hydrochloride salt form of BFEH is particularly advantageous for pharmaceutical applications due to its improved stability and solubility compared to the free base. This form is often used in preclinical trials to assess the compound's safety and efficacy. Recent studies have also explored the use of BFEH as a precursor for more complex molecules, leveraging its structural versatility to design novel drug candidates.
From a structural perspective, the phenoxy group in BFEH is highly reactive due to the electron-withdrawing effects of bromine and fluorine atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules with diverse functional groups. The compound's ability to undergo various transformations, such as nucleophilic aromatic substitution and coupling reactions, has been extensively documented in recent literature.
In conclusion, 2-(4-bromo-2-fluorophenoxy)ethanamine hydrochloride is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methods and pharmacological research, positions it as a valuable tool for scientists in both academia and industry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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